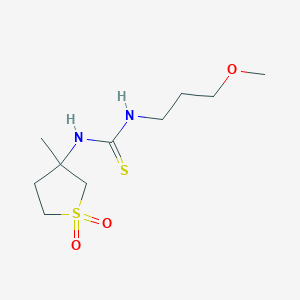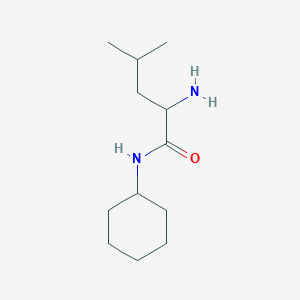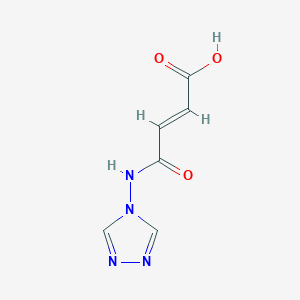
2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- can be achieved through several methods. One notable method involves the microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives . This method provides the desired products in moderate to excellent yields for a wide range of substrates. The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Chemical Reactions Analysis
2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound’s high reactivity allows it to interact with various biological molecules, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- can be compared with other similar compounds, such as:
4-Oxo-2-butenoic acids: These compounds share a similar structure and have shown biological activity in their own right.
Triazole derivatives: Compounds containing the triazole ring system exhibit a wide range of biological activities and are used in various applications. The uniqueness of 2-Butenoic acid, 4-oxo-4-(4H-1,2,4-triazol-4-ylamino)-, (2E)- lies in its specific combination of functional groups, which confer its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6N4O3 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(E)-4-oxo-4-(1,2,4-triazol-4-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C6H6N4O3/c11-5(1-2-6(12)13)9-10-3-7-8-4-10/h1-4H,(H,9,11)(H,12,13)/b2-1+ |
InChI Key |
JNBWMECLDXLJIJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=NN=CN1NC(=O)/C=C/C(=O)O |
Canonical SMILES |
C1=NN=CN1NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



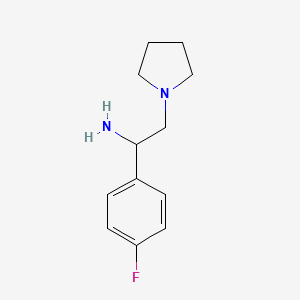
![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)
![Benzoic acid,5-[[(1,1-dimethylethyl)amino]sulfonyl]-2-fluoro-](/img/structure/B12114362.png)


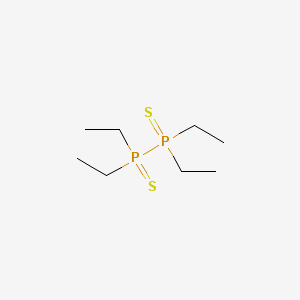

![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![(4E)-5-(3-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12114415.png)
